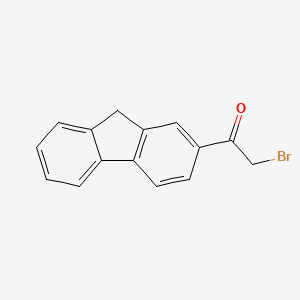

2-bromo-1-(9H-fluoren-2-yl)ethan-1-one

Description

Significance of Fluorene (B118485) Derivatives in Contemporary Organic Chemistry and Materials Science

Fluorene, a polycyclic aromatic hydrocarbon, possesses a rigid and planar structure that imparts excellent thermal and oxidative stability. nbinno.com These intrinsic properties, combined with the ease of functionalization at its various positions, make fluorene derivatives highly attractive for a range of applications. nbinno.com

In materials science, fluorene-based polymers are integral components of organic light-emitting diodes (OLEDs) and organic semiconductors. nbinno.commdpi.comresearchgate.netrsc.org Their high fluorescence quantum yields and good charge carrier mobilities contribute to the performance and efficiency of electronic devices. nbinno.com The ability to tune the electronic and optical properties of fluorene derivatives through synthetic modification allows for the creation of materials with tailored characteristics for specific applications. nbinno.commdpi.com

Fluorene-containing compounds have also demonstrated significant potential in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The fluorene scaffold is present in a number of established and experimental therapeutic agents.

Role of α-Bromoketones as Key Synthetic Intermediates in Organic Synthesis

α-Bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. fiveable.me This structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making α-bromoketones exceptionally useful synthetic intermediates. fiveable.me

Their utility is most prominently displayed in the synthesis of a diverse range of heterocyclic compounds. Through condensation reactions with various nucleophiles, α-bromoketones serve as precursors to:

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic and widely used method, employs α-haloketones and thioamides to construct the thiazole ring. tandfonline.comscirp.orgscirp.org

Oxazoles: Similarly, oxazoles can be efficiently synthesized from α-bromoketones and amides or benzylamine (B48309) derivatives. rsc.orgrsc.orgijpsonline.com

Imidazoles: The condensation of α-haloketones with amidines provides a direct route to 2,4-disubstituted imidazoles. orgsyn.orgresearchgate.netacs.org

The versatility of α-bromoketones in forming these and other heterocyclic systems underscores their importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.org

Contextualizing 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one within α-Haloketone and Fluorene Chemistry

This compound is a molecule that synergistically combines the characteristic features of both fluorene derivatives and α-bromoketones. The fluorene moiety provides a rigid, planar, and tunable core, while the α-bromoacetyl group introduces a reactive site for a plethora of chemical transformations.

Plausible Synthesis of this compound:

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a scientifically sound synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely proceed in two key steps:

Friedel-Crafts Acylation of Fluorene: The precursor ketone, 1-(9H-fluoren-2-yl)ethan-1-one (also known as 2-acetylfluorene), can be prepared via the Friedel-Crafts acylation of fluorene. This well-established reaction typically involves treating fluorene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The 2-position of fluorene is the major site of mono-acylation.

α-Bromination of 1-(9H-fluoren-2-yl)ethan-1-one: The subsequent step would involve the selective bromination of the methyl group of the acetyl moiety. This can be achieved using a variety of brominating agents. A common and effective reagent for the α-bromination of aromatic ketones is N-bromosuccinimide (NBS), often in the presence of a catalytic amount of acid or a radical initiator.

| Reaction Step | Reactants | Reagents | Typical Conditions | Product |

| 1. Friedel-Crafts Acylation | 9H-Fluorene, Acetyl chloride | Aluminum chloride (Lewis acid) | Inert solvent (e.g., CS₂, CH₂Cl₂) | 1-(9H-fluoren-2-yl)ethan-1-one |

| 2. α-Bromination | 1-(9H-fluoren-2-yl)ethan-1-one | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH) or radical initiator (e.g., AIBN), inert solvent (e.g., CCl₄) | This compound |

This table presents a plausible synthetic route and typical conditions. Specific reaction parameters would require experimental optimization.

Overview of Research Trajectories for this compound

The bifunctional nature of this compound opens up numerous avenues for further research and application. Its primary role is anticipated to be that of a key intermediate in the synthesis of more complex molecules.

Synthesis of Novel Heterocyclic Compounds:

A major research trajectory for this compound is its use in the synthesis of novel fluorene-substituted heterocycles. By leveraging the reactivity of the α-bromoacetyl group, researchers can construct a variety of heterocyclic rings appended to the fluorene core.

| Heterocycle | Co-reactant | Reaction Type | Potential Application of Product |

| Thiazole | Thioamides | Hantzsch Thiazole Synthesis | Materials for OLEDs, medicinal chemistry scaffolds |

| Oxazole | Amides, Benzylamines | Robinson-Gabriel Synthesis and variations | Biologically active compounds, fluorescent probes |

| Imidazole (B134444) | Amidines | Debus-Radziszewski Imidazole Synthesis | Pharmaceutical agents, ionic liquids |

Development of Advanced Materials:

The incorporation of the fluorene moiety suggests that the derivatives of this compound could be investigated for their potential in materials science. The resulting fluorene-heterocycle conjugates could be explored as:

Emissive materials for OLEDs: The combination of the highly fluorescent fluorene core with various electron-donating or -accepting heterocyclic systems could lead to the development of novel emitters with tailored photophysical properties.

Organic semiconductors: The rigid, planar structure of the fluorene unit is beneficial for charge transport, and the introduction of heterocyclic moieties can further modulate the electronic properties of the resulting materials.

Probes for Chemical Biology:

The reactivity of the α-bromoacetyl group also allows for its use as a covalent handle to attach the fluorene scaffold to biological macromolecules. Fluorene's inherent fluorescence makes it a potential reporter group for studying protein structure and function.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(9H-fluoren-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-9-15(17)11-5-6-14-12(8-11)7-10-3-1-2-4-13(10)14/h1-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFJJWWZDMCMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 9h Fluoren 2 Yl Ethan 1 One

Direct Bromination Approaches

The most straightforward pathway to 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one involves the direct bromination of the α-carbon of 2-acetylfluorene (B1664035). This transformation can be achieved through several distinct strategies, each with its own set of reagents and reaction conditions.

Traditional Brominating Agents and Reaction Conditions

The classical approach to α-bromination of ketones often employs elemental bromine (Br₂) as the brominating agent. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by the presence of an acid, which facilitates the formation of the enol intermediate, the active nucleophile in this transformation. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the treatment of 2-acetylfluorene with bromine in a suitable solvent, such as acetic acid. The acid serves to protonate the carbonyl oxygen, accelerating the keto-enol tautomerism and subsequent reaction with bromine. masterorganicchemistry.com

While effective, the use of liquid bromine presents handling challenges due to its high toxicity and corrosiveness. uni.edu The reaction conditions, including temperature and reaction time, must be carefully controlled to favor monosubstitution at the α-position and minimize potential side reactions, such as bromination of the electron-rich fluorene (B118485) ring.

A study on the bromination of methyl-4-acetylaminophenyl ketone, a related aromatic methyl ketone, highlights the influence of solvent on the reaction outcome. In the presence of water or acetic acid, nuclear bromination is favored, whereas in dry conditions or with concentrated sulfuric acid, side-chain halogenation occurs. uni.edu This suggests that for the targeted synthesis of this compound, anhydrous conditions would be preferable.

| Starting Material | Brominating Agent | Catalyst/Solvent | Key Conditions | Product |

| 2-Acetylfluorene | Bromine (Br₂) | Acetic Acid | Anhydrous conditions | This compound |

Oxidative Bromination Strategies

Oxidative bromination methods offer an alternative to the direct use of elemental bromine, often employing a bromide salt as the bromine source in conjunction with an oxidant. These methods are generally considered to be more environmentally benign.

A combination of a bromide salt, such as sodium bromide (NaBr), and a bromate (B103136) salt, like sodium bromate (NaBrO₃), in an acidic aqueous medium can be used to generate bromine in situ. researchgate.netresearchgate.net This system has been successfully applied to the regioselective α-bromination of ketones. researchgate.net The reaction proceeds under ambient conditions, offering a milder alternative to traditional methods. For the synthesis of this compound, 2-acetylfluorene would be treated with a mixture of NaBr and NaBrO₃ in an acidic solution. The in situ generation of bromine allows for a controlled reaction, potentially improving selectivity for the desired α-bromo product.

| Starting Material | Bromide Source | Oxidant | Medium | Product |

| 2-Acetylfluorene | Sodium Bromide | Sodium Bromate | Aqueous Acid | This compound |

A widely used and efficient method for the α-monobromination of aryl alkyl ketones involves the use of ammonium (B1175870) bromide (NH₄Br) as the bromine source and Oxone® (potassium peroxymonosulfate) as the oxidant. researchgate.netmasterorganicchemistry.comgoogle.comorganic-chemistry.org This system is attractive due to its operational simplicity, use of inexpensive and stable reagents, and environmentally friendly nature. The reaction typically proceeds at ambient temperature and does not require a catalyst. masterorganicchemistry.com The selective monobromination is a key advantage of this method. In the context of synthesizing this compound, 2-acetylfluorene would be reacted with ammonium bromide and Oxone® in a suitable solvent, such as methanol (B129727) or a methanol-water mixture. organic-chemistry.org

| Starting Material | Bromide Source | Oxidant | Solvent | Temperature | Product |

| 2-Acetylfluorene | Ammonium Bromide | Oxone® | Methanol | Room Temperature | This compound |

N-Bromosuccinimide (NBS)-Mediated Syntheses

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for α-bromination of carbonyl compounds. wikipedia.orgorganic-chemistry.orgyoutube.com It is a crystalline solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.comwikipedia.org The reaction can proceed via either a radical or an acid-catalyzed pathway. wikipedia.org For the α-bromination of ketones like 2-acetylfluorene, the reaction is often facilitated by a catalytic amount of a radical initiator, such as benzoyl peroxide, or an acid catalyst like p-toluenesulfonic acid (p-TsOH). wikipedia.orgrsc.org

In a typical procedure, 2-acetylfluorene would be treated with NBS in an inert solvent. The addition of p-TsOH can significantly accelerate the reaction, which may proceed efficiently under thermal conditions or even under ultrasound irradiation to give high yields of the α-bromo ketone. rsc.org The choice of solvent can be critical, with methanol often being a good option. rsc.org

| Starting Material | Brominating Agent | Catalyst | Solvent | Conditions | Product |

| 2-Acetylfluorene | N-Bromosuccinimide | p-Toluenesulfonic acid | Methanol | Reflux or Ultrasound | This compound |

Catalyst-Free Bromination Protocols

While many bromination reactions are catalyzed, it is also possible to achieve α-bromination of ketones without the use of a catalyst. chemspider.com These methods often rely on the inherent reactivity of the starting material and the brominating agent under specific reaction conditions. For instance, the direct bromination of some aromatic ketones with elemental bromine can proceed efficiently in a suitable solvent like diethyl ether at room temperature without the need for an acid promoter. wikipedia.org Similarly, the reaction of ketones with NBS under solvent-free conditions, sometimes with gentle heating or grinding, has been reported to yield α-bromoketones. organic-chemistry.org Applying this to 2-acetylfluorene could involve its direct reaction with bromine or NBS under carefully controlled, catalyst-free conditions to afford this compound.

| Starting Material | Brominating Agent | Solvent | Key Conditions | Product |

| 2-Acetylfluorene | Bromine (Br₂) | Diethyl Ether | Room Temperature | This compound |

| 2-Acetylfluorene | N-Bromosuccinimide | None (Solvent-free) | Grinding/Heating | This compound |

Precursor-Based Synthetic Routes

The construction of this compound is commonly achieved through precursor-based methods that modify a pre-existing fluorene skeleton.

The most direct and conventional method for synthesizing this compound is through the α-bromination of its corresponding ketone precursor, 2-acetylfluorene. This reaction typically involves the treatment of the ketone with an electrophilic bromine source. masterorganicchemistry.com

The mechanism proceeds through an acid-catalyzed enol formation, which then acts as the nucleophile, attacking the bromine. masterorganicchemistry.com Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). masterorganicchemistry.comcambridgescholars.com The reaction is often carried out in the presence of an acid catalyst, such as hydrobromic acid (HBr) or acetic acid (AcOH), in a suitable solvent like dioxane or carbon tetrachloride. masterorganicchemistry.comorganic-chemistry.orgiaea.org

Table 1: Comparison of Bromination Conditions for Aryl Ketones

| Brominating Agent | Catalyst/Solvent | Key Features |

|---|---|---|

| H₂O₂-HBr aq | Dioxane | Rapidly brominates 1-arylethanones. organic-chemistry.org |

| N-Bromosuccinimide (NBS) | Propylene Carbonate | Provides high yields for bromination of fluorene. chemicalbook.com |

Research has shown that systems like the H₂O₂-HBr aqueous solution in dioxane can rapidly brominate aryl ketones. organic-chemistry.org Another approach involves using NBS, which is considered a milder and safer alternative to liquid bromine for the bromination of aromatic and unsaturated compounds. cambridgescholars.comchemicalbook.com

An alternative synthetic strategy involves the transformation of an olefin precursor, such as a 2-vinyl-9H-fluorene derivative. The direct conversion of olefins into α-bromo ketones is a valuable transformation in organic synthesis. One such method utilizes a combination of o-iodoxybenzoic acid (IBX) and a bromide source like tetraethylammonium (B1195904) bromide. organic-chemistry.org This approach facilitates the direct oxybromination of the double bond to yield the desired α-bromo ketone.

This transformation is part of a broader class of reactions known as interrupted carbonyl-olefin metathesis, which can generate complex polycyclic frameworks. nih.gov While not a direct metathesis, the principle of converting an olefin to a carbonyl derivative showcases the versatility of using unsaturated precursors. The reaction provides a pathway to α-bromo ketones under relatively mild conditions. organic-chemistry.org

A highly efficient, one-pot strategy for synthesizing α-bromoketones involves starting from a secondary alcohol, in this case, 1-(9H-fluoren-2-yl)ethanol. This method employs a tandem reaction sequence where the alcohol is first oxidized to the corresponding ketone (2-acetylfluorene), which is then immediately brominated in the same reaction vessel. rsc.org

A common reagent system for this transformation is Oxone® (potassium peroxymonosulfate) in combination with a bromide salt such as ammonium bromide or sodium bromide. This process avoids the need to isolate the intermediate ketone, thereby saving time and resources. The reaction is versatile and provides a straightforward route to α-bromoketones from readily available secondary alcohols. rsc.org

Table 2: Tandem Oxidation/Bromination of Secondary Alcohols

| Reagent System | Substrate | Product | Reference |

|---|---|---|---|

| Oxone®, NH₄Br | Secondary Alcohols | α-Bromoketones | rsc.org |

This one-pot approach is a prime example of increasing synthetic efficiency by combining multiple steps. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly practices. researchgate.net The synthesis of this compound can be adapted to incorporate several principles of green chemistry. researchgate.netnumberanalytics.com

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents in chemical synthesis. rsc.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive alternatives to volatile organic solvents. rsc.orgresearchgate.net

In the context of halogenation reactions, ionic liquids can enhance reaction efficiency and selectivity. researchgate.net For instance, the Balz-Schiemann reaction, a method for fluorination, has been significantly improved by using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). organic-chemistry.org These solvents can facilitate the reaction under milder conditions and allow for simplified product isolation and solvent recycling. organic-chemistry.org Similar principles can be applied to bromination reactions, where the ionic liquid can act as both the solvent and potentially part of the catalytic system, leading to a more sustainable process. researchgate.netresearchgate.net

The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Methods have been developed for the bromination of fluorene derivatives in aqueous disperse systems, eliminating the need for environmentally harmful organic solvents. google.com Such reactions can be facilitated by adding bromine directly to an aqueous dispersion of the fluorene compound, sometimes accelerated by catalysts like Lewis acids or inorganic acids. google.com Another approach involves the co-production of a valuable byproduct; for example, the hydrogen bromide (HBr) generated during the α-bromination of a ketone can be used in situ to react with an alcohol or epoxide, producing a brominated hydrocarbon. google.com

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.com The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jk-sci.com

When analyzing the synthetic routes to this compound, addition and rearrangement reactions are generally more atom-economical than substitution reactions, which generate stoichiometric byproducts. numberanalytics.com For example, the bromination of 2-acetylfluorene with Br₂ produces HBr as a byproduct, lowering the atom economy.

Table 3: Atom Economy Analysis of a Typical Bromination

| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|

Improving atom economy involves designing synthetic pathways that maximize the incorporation of reactant materials into the product. researchgate.netjk-sci.com Catalytic reactions are often highly atom-economical as the catalyst is only needed in small amounts and is not part of the stoichiometric calculation. primescholars.com By carefully selecting reagents and reaction pathways, the synthesis of this compound can be made more sustainable and efficient. numberanalytics.com

Analogous Synthetic Strategies for Related α-Bromoketone Fluorene Derivatives

The synthesis of α-bromoketones is a fundamental transformation in organic chemistry, providing crucial intermediates for a variety of subsequent reactions. In the context of fluorene-containing molecules, these strategies are adapted to accommodate the specific reactivity of the fluorene nucleus. The direct α-bromination of a corresponding aryl ketone, 1-(9H-fluoren-2-yl)ethan-1-one, stands as the most direct route. This transformation is typically achieved by reacting the ketone with an electrophilic bromine source.

Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidant like hydrogen peroxide (H₂O₂). The reaction mechanism generally proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine. The choice of reagents and conditions can be tailored to optimize yield and minimize side reactions, such as bromination on the aromatic fluorene ring. For instance, acid-catalyzed bromination using Br₂ in a solvent like acetic acid is a classic approach. Alternatively, radical conditions using NBS initiated by light or a radical initiator can be employed.

Phase-transfer catalysis offers a potent method for the bromination of ketones. For example, the synthesis of 2-bromo-9-fluorenone, a closely related α-bromoketone, has been achieved with high efficiency using a system of potassium bromate, ammonium bromide, and a phase-transfer catalyst like tetra-n-butylammonium chloride. nih.gov This method highlights an effective strategy for brominating ketones attached to the fluorene core.

The following table summarizes various analogous synthetic strategies applicable to the formation of α-bromoketone fluorene derivatives.

| Strategy | Substrate Type | Key Reagents & Conditions | General Applicability & Notes |

|---|---|---|---|

| Direct α-Bromination | Aryl Ketone | Br₂ in Acetic Acid or Dioxane | Classic method; acid promoter generates the enol for electrophilic attack. rsc.org Potential for aromatic ring bromination as a side reaction. |

| Radical Bromination | Aryl Ketone | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN or light) | Alternative to ionic bromination; useful for substrates sensitive to strong acids. nih.gov |

| Oxidative Bromination | Secondary Benzylic Alcohol | H₂O₂ / HBr system | Combines oxidation of the alcohol to a ketone and subsequent α-bromination in one pot. acs.org |

| Phase-Transfer Catalysis | Ketone (e.g., 9-Fluorenone) | KBrO₃, NH₄Br, Phase-Transfer Catalyst (e.g., TBAC) | High-yield method demonstrated for related fluorene ketones, minimizing the use of hazardous solvents. nih.gov |

| From Alkynes | Terminal Alkyne | N-Bromosuccinimide (NBS) in water with an amphiphile | Provides α-haloketones under mild conditions with high regioselectivity. researchgate.net |

Synthesis of Isotopically Labeled Analogues for Mechanistic Inquiry

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.orgnih.gov The synthesis of isotopically labeled analogues of this compound, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), would be invaluable for mechanistic studies of its subsequent reactions.

Deuterium Labeling: Deuterium labels are frequently used to probe mechanisms involving C-H bond cleavage through the kinetic isotope effect (KIE). A deuterated analogue could be synthesized by first preparing a labeled fluorene precursor. For instance, the aromatic protons of fluorene can undergo H/D exchange under acidic conditions using deuterated sulfuric acid (D₂SO₄) or in the presence of a suitable catalyst. nih.gov

A plausible synthetic route would be:

Deuteration of Fluorene: Subjecting 9H-fluorene to H/D exchange conditions to produce a polydeuterated fluorene species. The specific positions of deuteration can often be controlled by the reaction conditions.

Acylation: Performing a Friedel-Crafts acylation on the deuterated fluorene with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group at the 2-position, yielding deuterated 1-(9H-fluoren-2-yl)ethan-1-one.

α-Bromination: Finally, brominating the deuterated ketone intermediate using a method described in section 2.4, such as with NBS or Br₂ in an appropriate solvent, to yield the final deuterated product.

Carbon-13 Labeling: ¹³C labeling is particularly useful for tracking the rearrangement of carbon skeletons. To synthesize a ¹³C-labeled analogue, one would typically start with a commercially available labeled precursor. For example, to label the carbonyl carbon, one could use [carbonyl-¹³C]acetyl chloride in the Friedel-Crafts acylation step. To label the methyl carbon of the ethanone (B97240) group, [methyl-¹³C]acetyl chloride would be used.

The synthesis and use of such labeled compounds in subsequent reactions, followed by analysis using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide definitive evidence for proposed reaction pathways, identify key intermediates, and clarify the nature of bond-forming and bond-breaking steps. wikipedia.org

Reactivity and Mechanistic Investigations of 2 Bromo 1 9h Fluoren 2 Yl Ethan 1 One

Reactivity of the α-Bromoketone Moiety

The α-bromoketone functional group is a key feature of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one, rendering the molecule susceptible to a range of chemical transformations. The electron-withdrawing nature of the carbonyl group enhances the reactivity of the adjacent carbon-bromine bond, making it an excellent electrophilic site.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in this compound is readily displaced by a variety of nucleophiles. This reactivity is central to its application in the construction of heterocyclic rings. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where the α-bromoketone reacts with a thioamide, such as thiourea (B124793), to form a thiazole ring. organic-chemistry.orgderpharmachemica.comnih.gov The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, leading to the formation of an intermediate that subsequently cyclizes and dehydrates to yield the 2-aminothiazole (B372263) derivative. wikipedia.org This reaction is a robust and widely used method for the synthesis of thiazole-containing compounds. derpharmachemica.comnih.gov

Similarly, reaction with amidines, such as benzamidine, can lead to the formation of substituted imidazoles. The mechanism involves nucleophilic attack by one of the nitrogen atoms of the amidine, followed by cyclization and dehydration. Furthermore, this α-bromoketone can serve as a precursor for the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with urea (B33335) or its derivatives. scirp.org

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of products. The general reactivity of α-bromoketones with nucleophiles makes this compound a valuable building block in medicinal and materials chemistry.

Carbonyl Group Transformations (e.g., Condensation, Reduction)

The carbonyl group of this compound can undergo a variety of transformations, including condensation and reduction reactions.

Condensation Reactions: The carbonyl group can react with active methylene (B1212753) compounds in Knoevenagel-type condensations, although the presence of the α-bromo substituent may lead to competing side reactions. ambeed.com The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. nih.govarkat-usa.org This reaction involves the use of a phosphonium (B103445) ylide, which attacks the electrophilic carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide. nih.govarkat-usa.org

Reduction Reactions: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netscbt.comresearchgate.net This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. researchgate.net The resulting alkoxide is then protonated to yield the corresponding alcohol. It is important to note that stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially also reduce the carbon-bromine bond.

Reactivity of the Fluorene (B118485) Core

The fluorene ring system is an aromatic core that can undergo electrophilic substitution reactions. The substitution pattern is influenced by the existing acetyl group at the 2-position.

Reactions at the 9H-Position of the Fluorene Ring

The methylene bridge at the 9-position of the fluorene ring is a site of significant reactivity due to the acidity of the C-H bonds (pKa ≈ 22.6 in DMSO). scirp.org Deprotonation with a strong base, such as an organolithium reagent or potassium tert-butoxide, generates a resonance-stabilized fluorenyl anion. scirp.orgalfa-chemistry.comnih.gov This anion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, to introduce substituents at the 9-position. alfa-chemistry.comwikipedia.org This alkylation is a common strategy for modifying the properties of fluorene-based materials. wikipedia.org

Cycloaddition and Condensation Reactions in Complex Molecule Construction

The reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules through cycloaddition and condensation reactions.

As previously mentioned, the Hantzsch synthesis of thiazoles is a key example of a cyclocondensation reaction. organic-chemistry.org This reaction, and similar syntheses of other five- and six-membered heterocyclic rings, are powerful tools for building molecular complexity.

Beyond simple heterocycle formation, the fluorene moiety itself can participate in cycloaddition reactions. While specific examples involving this compound are not extensively documented, fluorene derivatives are known to undergo [4+2] cycloadditions.

Furthermore, the α-bromoketone can be utilized in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. For example, it could potentially be used in a Biginelli-type reaction to form dihydropyrimidinones or in a Gewald aminothiophene synthesis. rsc.orgyoutube.com The Feist-Benary furan (B31954) synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound, is another potential pathway for the construction of furan derivatives from this starting material. alfa-chemistry.com

The following table summarizes the key reactive sites of this compound and the types of reactions they undergo:

Elucidation of Reaction Mechanisms

A comprehensive elucidation of a reaction mechanism involves a multi-faceted approach, including kinetic and thermodynamic studies, as well as the direct or indirect observation of reaction intermediates and the characterization of transition states.

Kinetic and Thermodynamic Studies

No specific experimental data on the kinetic and thermodynamic parameters for reactions involving this compound could be located. Such studies would typically involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration of reactants, solvent polarity) to determine the rate law, activation energy (Ea), and other thermodynamic parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation. This information is crucial for understanding the factors that control the reaction speed and for proposing a plausible reaction mechanism.

Without experimental data, a quantitative discussion of the kinetic and thermodynamic aspects of this compound's reactivity is not possible.

Identification of Intermediates and Transition States

Similarly, there is a lack of published research detailing the identification of specific intermediates or the characterization of transition states in reactions of this compound. The identification of transient species is often accomplished using spectroscopic techniques such as NMR, IR, and mass spectrometry, sometimes at low temperatures to trap the intermediates. Computational chemistry, particularly density functional theory (DFT), is also a powerful tool for modeling reaction pathways and calculating the energies of intermediates and transition states.

In the absence of such studies for this compound, any discussion on its specific reaction intermediates and transition states would be purely speculative and not based on scientific evidence.

Applications of 2 Bromo 1 9h Fluoren 2 Yl Ethan 1 One in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The α-bromoketone moiety is a classic electrophilic component for the construction of numerous five- and six-membered heterocyclic rings through reactions with various nucleophiles.

One of the most prominent applications of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one is in the Hantzsch thiazole (B1198619) synthesis. mdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound to yield a thiazole ring. researchgate.net The reaction of this compound with thiourea (B124793), for instance, proceeds to form 2-amino-4-(9H-fluoren-2-yl)thiazole. This method is highly efficient for creating thiazoles bearing a fluorenyl substituent. ambeed.com

The general mechanism involves the initial S-alkylation of the thiourea by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. This synthetic strategy is broadly applicable to various thioamides, allowing for the introduction of different substituents at the 2-position of the thiazole ring.

Furthermore, this chemistry can be extended to the synthesis of fused heterocyclic systems. The reaction of this compound with 2-mercaptobenzimidazole (B194830) derivatives provides a direct route to thiazolo[3,2-a]benzimidazoles. researchgate.net These fused systems are of significant interest in medicinal chemistry.

| Reactant | Resulting Heterocyclic Product |

|---|---|

| Thiourea | 2-Amino-4-(9H-fluoren-2-yl)thiazole |

| Thioacetamide | 2-Methyl-4-(9H-fluoren-2-yl)thiazole |

| 2-Mercaptobenzimidazole | 2-(9H-Fluoren-2-yl)thiazolo[3,2-a]benzimidazole |

A review of available scientific literature does not provide specific examples of this compound being utilized for the synthesis of pyrrole-fused diazaheterocyclic architectures. While α-haloketones are known precursors in various heterocyclic syntheses, their specific application for this class of compounds involving the fluorene (B118485) moiety is not detailed in the surveyed research. acgpubs.org

The synthesis of imidazole (B134444) derivatives represents another key application of α-bromoketones like this compound. In a typical reaction, the α-bromoketone is condensed with an amidine in a process known as the Radziszewski synthesis or related variations. mdpi.com This reaction constructs the imidazole ring by forming two carbon-nitrogen bonds and one carbon-carbon bond.

For example, reacting this compound with formamidine (B1211174) would yield 4-(9H-fluoren-2-yl)imidazole. The versatility of this method allows for the synthesis of a wide array of substituted imidazoles by selecting different amidine precursors. mdpi.com Computational studies on the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanones confirm the reactivity of this class of compounds. scielo.org.mxmdpi.com The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and the fluorenyl-substituted products are of interest for developing new therapeutic agents. nih.gov

Beyond nitrogen heterocycles, this compound is a precursor for various oxygen- and sulfur-containing rings.

For the synthesis of sulfur-containing heterocycles, such as substituted thiophenes, the Gewald reaction provides a powerful pathway. This multicomponent reaction can involve an α-haloketone, elemental sulfur, and a compound with an active methylene (B1212753) group (like malononitrile), often catalyzed by a base. This would lead to highly functionalized 2-aminothiophenes bearing the fluorenyl group at the 4- or 5-position, depending on the specific reactants and mechanism.

In the realm of oxygen-containing heterocycles, the Feist-Benary furan (B31954) synthesis is a classic method that utilizes α-haloketones. The reaction involves the condensation of the α-bromoketone with the enolate of a β-dicarbonyl compound. The resulting intermediate undergoes cyclization and dehydration to furnish a substituted furan. Reacting this compound with ethyl acetoacetate, for example, would produce a furan ring substituted with both the fluorene moiety and other functional groups, making it a valuable platform for further chemical modification.

Functionalization and Derivatization of Fluorene Scaffolds

The fluorene core is a privileged structure in materials science and medicinal chemistry, known for its unique electronic and photophysical properties. The ability to introduce diverse functional groups onto this scaffold is crucial for tuning its properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as biological probes.

The synthesis of this compound is itself a critical step in the functionalization of the fluorene scaffold. The process typically starts with the Friedel-Crafts acylation of fluorene to produce 2-acetyl-9H-fluorene, which is then brominated at the α-position. This two-step sequence effectively installs a highly reactive bromoacetyl "handle" onto the fluorene core.

This handle is not the final substituent but rather a gateway for introducing a vast array of more complex chemical entities. As detailed in the sections above, the α-bromoketone group readily reacts with a multitude of nucleophiles to form stable heterocyclic rings. Therefore, the primary role of this compound in this context is to serve as a key intermediate that enables the covalent attachment of diverse substituents—specifically thiazoles, imidazoles, furans, and thiophenes—to the fluorene backbone. This strategy allows for the creation of a library of fluorene derivatives where the electronic and steric properties can be systematically modified by changing the heterocyclic unit appended to the core.

Construction of Multi-substituted and Polymeric Fluorene Systems

The functionalized fluorene core of this compound provides a foundational structure for the synthesis of more complex, multi-substituted fluorene systems. The presence of the α-bromoketone moiety allows for a variety of substitution reactions, enabling the introduction of new functional groups onto the ethanone (B97240) side chain. While direct polymerization studies involving this compound are not extensively documented in the reviewed literature, the reactivity of its constituent parts suggests its potential as a monomer. Fluorene-based polymers are of significant interest for their electronic and optical properties. The bromo- and keto- functional groups could, in principle, be utilized in step-growth polymerization reactions to incorporate the fluorene unit into a larger polymeric backbone.

Role as a Precursor in Complex Chemical Synthesis

The utility of this compound is most pronounced in its role as a versatile precursor for a range of complex molecules. Its bifunctional nature, containing both the reactive α-bromoketone and the electronically active fluorene nucleus, makes it a valuable starting material.

Intermediates for Pharmaceutical Research and Development

Fluorene derivatives have been investigated for a variety of pharmacological activities. The α-bromoketone structure is a key pharmacophore and a versatile reactive intermediate for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a common method for preparing thiazole rings. Research has demonstrated the synthesis of various fluorenyl-hydrazonothiazole derivatives with antimicrobial properties by reacting fluorenyl-carbothioamide with different α-halocarbonyl compounds. mdpi.com This established synthetic route suggests that this compound could serve as a key precursor for novel thiazole-containing fluorene derivatives for biological evaluation.

Similarly, other bromo-fluorene compounds, such as 2-Bromo-9,9-diphenylfluorene, have been identified as important pharmaceutical intermediates. chemicalbook.com The structural motifs present in this compound align with those used in the development of biologically active molecules.

Precursors for Agrochemical Compound Synthesis

While the fluorene scaffold is explored in various fields, specific applications of this compound as a direct precursor for agrochemical compounds are not prominently featured in the surveyed scientific literature. However, the synthesis of novel heterocyclic systems is a cornerstone of agrochemical research, and as noted previously, this compound is a viable precursor for such structures.

Building Blocks for Advanced Materials and Conjugated Systems

The development of advanced materials, particularly for organic electronics, represents a significant area of application for fluorene derivatives. The fluorene unit is prized for its high photoluminescence quantum yield, good thermal stability, and tunable electronic properties. Compounds such as 2-Bromo-9-fluorenone are utilized as intermediates in the synthesis of materials for Organic Light Emitting Diodes (OLEDs). fishersci.com

This compound serves as a building block for introducing the fluoren-2-ylethanone moiety into larger conjugated systems. The bromo group can be substituted via various cross-coupling reactions, and the ketone can be transformed through reactions like the Wittig or Knoevenagel condensation to extend the π-conjugated system. nih.gov These modifications are crucial for tuning the optical and electronic properties of the final material for applications in fields like organic photovoltaics and nonlinear optics. nih.gov

| Reaction Type | Reactant Group on Fluorene Derivative | Potential Outcome | Relevance to Advanced Materials |

|---|---|---|---|

| Knoevenagel Condensation | Ketone (C=O) | Formation of a new C=C double bond | Extension of π-conjugation, synthesis of chromophores |

| Nucleophilic Substitution | Bromo (Br) group | Introduction of various functional groups (e.g., CN, N3) | Modification of electronic properties |

| Wittig Reaction | Ketone (C=O) | Conversion of C=O to C=C | Creation of vinyl-fluorene systems |

| Suzuki Coupling | Bromo (Br) group (after conversion to boronic ester) | Carbon-carbon bond formation with aryl/vinyl halides | Building larger conjugated polymers and dendrimers |

Contributions to Carbon-Carbon Bond Formation Methodologies

Carbon-carbon bond formation is a central theme in organic synthesis. organic-chemistry.org The α-bromoketone functionality within this compound makes it an excellent electrophile for a variety of C-C bond-forming reactions. It can react with a wide range of nucleophiles, including enolates, organometallic reagents, and carbanions.

One notable example is its potential use in alkylation reactions. The carbon atom attached to the bromine is susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon bond and the displacement of the bromide ion. This reactivity is fundamental to building more complex molecular skeletons from simpler precursors. For example, in aldol-type condensations, the corresponding enolate can act as the nucleophile, while the α-bromo position provides a handle for subsequent reactions. vanderbilt.edu The Hantzsch reaction to form thiazoles also involves the formation of new carbon-sulfur and carbon-nitrogen bonds, showcasing the versatility of the α-haloketone moiety. mdpi.com

| Functional Group | Chemical Role | Example Reaction Class |

|---|---|---|

| α-Bromo Ketone (-C(=O)-CH2Br) | Electrophilic site | Nucleophilic Substitution, Alkylation |

| Ketone Carbonyl (C=O) | Electrophilic site | Wittig Reaction, Aldol Condensation |

| Fluorene Methylene (C9-H2) | Acidic C-H bonds | Alkylation (under basic conditions) |

| Aromatic Rings | Nucleophilic site | Electrophilic Aromatic Substitution |

Stereochemical Control in Reactions Involving this compound

The prochiral nature of the α-carbon (the -CH2Br group) in this compound presents an opportunity for stereochemical control in its reactions. Substitution of one of the methylene protons or reaction at the carbonyl group could potentially lead to the formation of a new stereocenter. For example, reduction of the ketone to a secondary alcohol would generate a chiral center. If this reduction is carried out with a chiral reducing agent, one enantiomer of the resulting alcohol could be formed preferentially.

Furthermore, reactions involving chiral auxiliaries attached to the fluorene nucleus or the use of chiral catalysts could influence the stereochemical outcome of reactions at the α-carbon. While the principles of asymmetric synthesis are well-established, specific studies detailing the stereochemical control in reactions involving this compound are not widely available in the reviewed literature. However, the use of related fluorene derivatives, such as N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds as chiral educts in asymmetric synthesis, highlights the potential of the fluorene scaffold in controlling stereochemistry. orgsyn.org

Spectroscopic and Structural Elucidation of 2 Bromo 1 9h Fluoren 2 Yl Ethan 1 One and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one would be expected to show distinct signals corresponding to each unique proton in the molecule. The analysis would involve examining the chemical shift (δ) of each signal, its integration (the number of protons it represents), and its multiplicity (splitting pattern). The fluorenyl ring protons would typically appear in the aromatic region (approximately 7.0-8.5 ppm), while the methylene (B1212753) protons of the fluorene (B118485) (at the C9 position) would likely produce a singlet around 4.0 ppm. The methylene protons adjacent to the bromine and carbonyl group (-CO-CH₂Br) would also exhibit a characteristic singlet, typically shifted downfield to the 4.0-5.0 ppm range due to the electronegativity of the adjacent atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. Key expected signals would include the carbonyl carbon (C=O) appearing significantly downfield (typically >190 ppm), the methylene carbon attached to the bromine (-CH₂Br) around 30-40 ppm, the methylene carbon of the fluorene ring (C9) around 37 ppm, and a series of signals in the 120-150 ppm range corresponding to the aromatic carbons of the fluorene moiety.

Two-Dimensional and Advanced NMR Techniques

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, helping to delineate the connectivity within the fluorenyl spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H connections.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic and methylene groups (around 2850-3100 cm⁻¹) and C=C stretching bands for the aromatic fluorene ring (around 1450-1600 cm⁻¹). The C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Mass Spectrometry Techniques (MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₅H₁₁BrO), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Common fragmentation patterns would likely involve the loss of a bromine radical (•Br) or the benzoyl fragment.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice. This analysis would confirm the connectivity of the atoms and reveal the conformation of the bromoacetyl group relative to the fluorene ring system in the solid state.

While the frameworks for these analyses are well-established, their application to this compound is contingent upon the availability of experimental data, which is currently not found in the reviewed literature.

Spectrophotometric Characterization (UV-Vis, Fluorescence)

The photophysical properties of fluorene and its derivatives are of significant interest due to their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The characteristic UV-Vis absorption and fluorescence emission spectra of these compounds provide valuable insights into their electronic structure and purity.

The fluorene moiety itself is known to be a strong fluorophore. researchgate.net The electronic transitions in fluorene-based molecules are influenced by the extent of π-conjugation and the nature of any substituents on the aromatic core. rsc.org For this compound, the core chromophore is the 9H-fluorene ring system. The introduction of a bromoacetyl group at the 2-position is expected to modulate the electronic properties of the fluorene core.

UV-Visible Absorption Spectroscopy:

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For fluorene derivatives, the absorption spectra are typically characterized by strong π-π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the fluorene ring. The bromoacetyl group, being an electron-withdrawing group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted fluorene, due to the extension of the conjugated system and the lowering of the LUMO energy level.

While specific experimental data for this compound is not widely published, analogous fluorene derivatives exhibit characteristic absorption bands in the UV region. For instance, other fluorene derivatives show absorption maxima that are dependent on the solvent polarity and the nature of the substituents. A detailed study of new two-photon-absorbing fluorene derivatives showed that their UV-visible absorption spectra are influenced by the electron-withdrawing or donating nature of the substituents.

Fluorescence Spectroscopy:

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state back to the ground state. Fluorene and its derivatives are known for their high fluorescence quantum yields. The emission wavelength and intensity are key parameters that are also affected by the molecular structure and the surrounding environment.

Similar to the absorption spectrum, the fluorescence emission of this compound is expected to be influenced by the bromoacetyl substituent. Generally, the introduction of electron-withdrawing groups can sometimes lead to a quenching of fluorescence or a shift in the emission wavelength. However, the rigid and planar structure of the fluorene core is conducive to strong fluorescence. The photophysical properties of oligofluorene derivatives have been shown to be dependent on the length of the oligomer chain. rsc.org

The following table summarizes the expected spectrophotometric properties based on the general behavior of fluorene derivatives.

| Compound | Expected λmax (Absorption) | Expected λmax (Emission) | Anticipated Substituent Effect |

|---|---|---|---|

| This compound | ~300-350 nm | ~350-450 nm | Bathochromic shift due to bromoacetyl group |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, and other elements are compared with the calculated theoretical values based on the compound's proposed structure.

The molecular formula for this compound is C₁₅H₁₁BrO. Based on this formula, the theoretical elemental composition can be calculated. This data is a critical component of the characterization of the compound and its synthetic products, ensuring their identity and purity. For instance, in the synthesis of various fluorenyl-hydrazonothiazole derivatives, elemental analysis was used to confirm the successful synthesis of the target compounds. mdpi.com

The theoretical elemental composition of this compound is presented in the table below.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 15 | 180.15 | 62.74% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 3.86% |

| Bromine | Br | 79.90 | 1 | 79.90 | 27.82% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.57% |

| Total | 287.16 | 100.00% |

Theoretical and Computational Investigations of 2 Bromo 1 9h Fluoren 2 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For fluorene (B118485) derivatives, these methods are often employed to predict their behavior in various applications, such as organic electronics.

Density Functional Theory (DFT) Studies on Electronic Structure

No dedicated Density Functional Theory (DFT) studies on the electronic structure of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one have been identified in the scientific literature.

For related fluorene compounds, DFT, often using functionals like B3LYP, is a standard method to investigate electronic properties. worldscientific.comworldscientific.com Such studies typically analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap, which is crucial for predicting a molecule's reactivity and its potential use in semiconductor applications. worldscientific.com The introduction of substituents, such as halogens or acetyl groups, is known to modulate these electronic properties significantly. worldscientific.comworldscientific.com However, without specific calculations for this compound, any discussion of its electronic structure would be purely speculative.

Conformational Analysis and Molecular Geometry Optimization

Specific conformational analyses and molecular geometry optimization studies for this compound are not available in published research.

Prediction and Interpretation of Spectroscopic Parameters

There are no published computational studies that predict and interpret the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound.

Time-Dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra in fluorene derivatives, helping to understand the electronic transitions involved. mdpi.com Similarly, DFT calculations are routinely used to compute theoretical vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. While these techniques are well-established, their application to this compound has not been reported.

Molecular Dynamics Simulations for Reactivity and Interaction Studies

No molecular dynamics (MD) simulation studies focused on the reactivity and intermolecular interactions of this compound have been found.

MD simulations can provide insights into the dynamic behavior of molecules over time, including their interactions with solvents or biological macromolecules. nih.gov For a reactive species like an α-bromoketone, MD simulations could be valuable for understanding its behavior in different environments. However, the scientific community has not published such investigations for this specific compound.

Computational Modeling of Reaction Pathways and Transition States

There is a lack of published research on the computational modeling of reaction pathways and transition states involving this compound.

The bromoacetyl group is a known reactive functional group, often participating in nucleophilic substitution reactions. Computational modeling could elucidate the mechanisms of these reactions, including the structures and energies of transition states. While general mechanisms for similar reactions are understood, specific computational details for this fluorene derivative are not available.

Structure-Reactivity and Structure-Property Relationship Studies

No specific quantitative structure-reactivity (QSRR) or quantitative structure-property relationship (QSPR) studies for this compound have been reported.

Such studies aim to correlate the structural features of a molecule with its chemical reactivity or physical properties. For a series of fluorene derivatives, these studies could provide predictive models for designing new compounds with desired characteristics. mdpi.com However, a dedicated study including this compound to establish such relationships does not appear to have been undertaken.

Future Perspectives and Emerging Research Directions for 2 Bromo 1 9h Fluoren 2 Yl Ethan 1 One

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one and its derivatives is expected to move towards more environmentally friendly and efficient methods. Current syntheses of related α-bromoketones often rely on traditional brominating agents which can be hazardous. Research is anticipated to focus on "green" chemistry principles to mitigate these issues.

Key research directions may include:

Catalytic Aerobic Oxidation: The fluorene (B118485) core is often derived from the oxidation of fluorene. Future methodologies could adapt highly efficient, green protocols, such as the air oxidation of 9H-fluorenes in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF), which can produce substituted fluorenones in high yields under ambient conditions. rsc.org

Solid-State and Mechanochemical Approaches: Mechanochemistry, which uses mechanical force to drive reactions, often in the absence of bulk solvents, is an emerging sustainable technique. frontiersin.org Investigating the synthesis of the target compound or its precursors via ball milling could significantly reduce solvent waste and potentially uncover unique reactivity. frontiersin.org

Alternative Brominating Agents: Moving away from harsh brominating agents is a key goal. One promising strategy involves the one-pot synthesis of α-bromoketones from secondary alcohols using reagents like ammonium (B1175870) bromide and Oxone, which are safer and more environmentally benign. rsc.org

A comparative table of potential sustainable synthetic approaches is presented below.

| Methodology | Potential Reagents/Conditions | Key Advantages | Relevant Analogy |

| Green Oxidation | Air, KOH, THF | Uses atmospheric oxygen as the oxidant, high atom economy, ambient conditions. | Synthesis of substituted 9-fluorenones from 9H-fluorenes. rsc.org |

| One-Pot Halogenation | Ammonium Bromide, Oxone | Avoids elemental bromine, versatile for various ketones, often proceeds in one pot. | Synthesis of various aryl α-bromoketones from secondary alcohols. rsc.org |

| Mechanochemistry | Ball milling, solid-state reagents | Solvent-free or solvent-minimal, potential for novel reactivity, enhanced reaction rates. | General principle for improving sustainability in chemical synthesis. frontiersin.org |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The α-bromo ketone moiety is a classic and highly versatile electrophilic hub for chemical reactions. While its standard reactivity is well-documented, its placement on the fluorene scaffold invites exploration into novel transformations. Future research will likely focus on leveraging this unique structure to access new molecular architectures.

Potential areas of exploration include:

Hantzsch Thiazole (B1198619) Synthesis: The reaction of α-haloketones with thioamides or thioureas is a fundamental method for constructing thiazole rings. mdpi.com Using this compound in this reaction would lead to the direct synthesis of fluorenyl-substituted thiazoles, which are scaffolds of interest in medicinal chemistry. mdpi.com

Domino and Tandem Reactions: The compound is well-suited for designing tandem reactions where an initial substitution at the α-carbon is followed by a cyclization or rearrangement involving the fluorene ring or a pre-installed functional group on it.

Photochemical Reactivity: The fluorene core is known for its photophysical properties. Investigations into the photochemical reactions of this compound could reveal light-induced transformations, such as cyclizations or rearrangements, leading to complex polycyclic aromatic systems.

Expansion into New Areas of Complex Chemical Synthesis

As a bifunctional building block, this compound is an ideal starting point for the synthesis of more complex molecules. The bromine atom provides a handle for nucleophilic substitution and cross-coupling reactions, while the fluorene ring can be further functionalized.

Future synthetic campaigns could utilize this compound for:

Synthesis of Heterocyclic Scaffolds: It can serve as a key intermediate in annulation reactions to build fused heterocyclic systems onto the fluorene framework. For instance, reaction with binucleophiles could yield fluorene-fused diazepines, oxazepines, or other seven-membered rings.

Preparation of Macrocycles: The rigid nature of the fluorene unit makes it an excellent component for constructing shape-persistent macrocycles. Sequential reactions involving the bromo-ketone functionality could be employed to link multiple fluorene units into larger cyclic structures.

Natural Product Analogs: The structural motifs accessible from this starting material could mimic substructures of complex natural products, allowing for the synthesis of novel analogs with potential biological activity. The synthesis of 1-indanone (B140024) derivatives, for example, often involves α-bromo ketone intermediates for further elaboration. beilstein-journals.org

Integration into Advanced Functional Materials and Nanotechnology

The fluorene moiety is a cornerstone in the field of organic electronics due to its high charge-carrier mobility, thermal stability, and strong blue fluorescence. The presence of the bromo-ketone handle in this compound offers a direct route to covalently incorporate this high-performance chromophore into larger systems.

Emerging research directions include:

OLEDs and Liquid Crystals: Substituted fluorenones are already used as intermediates for Organic Light-Emitting Diodes (OLEDs) and liquid crystal materials. fishersci.comchemicalbook.com The title compound can be used to synthesize new emitters or host materials where the ketone group allows for fine-tuning of electronic properties and the bromine atom serves as a point for polymerization or attachment to a polymer backbone.

Nonlinear Optical (NLO) Materials: Fluorene-based chromophores with donor-acceptor architectures exhibit significant NLO properties. nih.gov The ketone group can be modified to act as an acceptor or a linking unit, while the bromine allows for the attachment of various donor groups through cross-coupling reactions, enabling the systematic design of new NLO materials.

Polymer and Surface Functionalization: The reactive handle allows for the grafting of fluorene units onto polymer chains or self-assembled monolayers on surfaces. This could be used to develop new fluorescent sensors, organic semiconductors, or materials with tailored surface properties.

Mechanistic Insights via Advanced Analytical Techniques and In Situ Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on advanced analytical methods to probe reaction pathways in real-time.

Key techniques and their potential applications are summarized below:

In Situ Spectroscopy: Techniques like ReactIR (infrared), process NMR, and UV-Vis spectroscopy can monitor the concentration of reactants, intermediates, and products as a reaction progresses. frontiersin.org This is invaluable for optimizing reaction conditions and identifying transient or unstable intermediates in reactions involving the bromo-ketone group.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict reactivity. mdpi.com Such studies could elucidate the mechanisms of complex rearrangements or predict the regioselectivity of reactions on the fluorene core.

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize reaction intermediates, providing direct evidence for proposed mechanisms.

| Technique | Information Gained | Potential Application |

| In Situ NMR/IR | Real-time concentration profiles, identification of intermediates. | Optimizing reaction times and yields for substitution reactions. frontiersin.org |

| DFT Calculations | Transition state structures, activation energies, reaction pathways. | Predicting the feasibility of novel cyclization reactions. mdpi.com |

| ESI-MS | Detection and structural characterization of transient species. | Intercepting intermediates in complex, multi-step transformations. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, intermolecular interactions. | Confirming the structure of complex products and studying solid-state packing. researchgate.netresearchgate.net |

By pursuing these research directions, the scientific community can fully harness the synthetic and material potential of this compound, paving the way for new discoveries and applications.

Q & A

Q. What are the recommended safety precautions for handling 2-bromo-1-(9H-fluoren-2-yl)ethan-1-one in laboratory settings?

The compound is classified under GHS hazard categories for severe skin corrosion (Category 1B) and serious eye damage (Category 1) . Key precautions include:

Q. What spectroscopic methods are used to confirm the molecular structure of this compound?

- Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths and angles. For example, SCXRD analysis of related brominated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) confirmed planar geometries with mean C–C bond lengths of 0.009 Å and R-factor values ≤ 0.054 .

- NMR spectroscopy: and NMR identify substituents on the fluorenyl and ethanone moieties. For analogs, aromatic protons typically resonate at δ 7.1–7.3 ppm, while carbonyl carbons appear at ~190–200 ppm .

Q. What are the primary synthetic routes for preparing this compound?

A common approach involves Friedel-Crafts acylation :

React 9H-fluoren-2-yl derivatives with bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl).

Optimize conditions (e.g., 0–5°C, anhydrous solvents) to minimize side reactions like over-bromination .

Yield optimization requires strict control of stoichiometry and catalyst concentration (e.g., 1.2–1.5 eq. bromoacetyl bromide per eq. fluorene derivative) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature control: Lower temperatures (0–10°C) reduce polybromination side reactions.

- Catalyst selection: Lewis acids like FeCl or ZnCl may offer better selectivity than AlCl for sterically hindered substrates .

- Purification: Column chromatography with hexane/ethyl acetate (4:1) effectively separates the product from unreacted starting materials .

Q. How do crystallographic data resolve discrepancies in proposed structures?

- SHELX software suite: Programs like SHELXL refine crystal structures by minimizing differences between observed and calculated diffraction patterns. For example, SHELXL achieved R-factor values < 0.05 for related brominated ketones, validating bond geometries .

- ORTEP-3 visualization: Graphical interfaces help identify anomalies (e.g., disordered bromine positions) in electron density maps .

Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?

- Cross-validation: Combine - HSQC and HMBC NMR experiments to confirm coupling between aromatic protons and carbonyl groups.

- Computational modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignments for complex substituents .

Q. How is this compound utilized in synthesizing advanced organic frameworks?

- Suzuki-Miyaura coupling: The bromo group acts as a leaving site for palladium-catalyzed cross-coupling with aryl boronic acids, enabling biaryl synthesis .

- Heterocycle formation: Reaction with thioureas or hydrazines generates thiazole or pyrazole derivatives, useful in medicinal chemistry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.